1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Description
1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone is a complex organic compound characterized by its phenolic and oxazolyl functional groups
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c25-18-12-11-17(13-19(18)26)20(27)14-29-23-24-21(15-7-3-1-4-8-15)22(28-23)16-9-5-2-6-10-16/h1-13,25-26H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLJGOSEQRMHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dihydroxybenzaldehyde with 4,5-diphenyl-1,3-oxazol-2-thiol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and green chemistry principles can be applied to enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The phenolic hydroxyl groups can undergo oxidation to form quinones.
Reduction: The oxazolyl group can be reduced to form a corresponding thioether.
Substitution: The compound can participate in nucleophilic substitution reactions at the oxazolyl sulfur atom.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed:
Quinones from oxidation reactions.
Thioethers from reduction reactions.
Substituted oxazoles from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe in biological studies to investigate oxidative stress and antioxidant activity.
Industry: Use in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone exerts its effects involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The phenolic groups can act as antioxidants, neutralizing free radicals and reducing oxidative damage.
Comparison with Similar Compounds
3,4-Dihydroxyphenylacetic acid
Dihydrocaffeic acid
3,4-Dihydroxyphenylglycol
Uniqueness: 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone stands out due to its unique combination of phenolic and oxazolyl groups, which contribute to its distinct chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of 1-(3,4-Dihydroxyphenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone, highlighting its synthesis, reactions, applications, and mechanisms
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
